![molecular formula C15H16FNO2 B7498693 2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol](/img/structure/B7498693.png)
2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol is an organic compound that features a fluorinated phenoxy group attached to a phenyl ring, which is further connected to an aminoethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 4-(4-fluorophenoxy)benzaldehyde through a nucleophilic aromatic substitution reaction between 4-fluorophenol and 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate.
Reductive Amination: The 4-(4-fluorophenoxy)benzaldehyde is then subjected to reductive amination with ethanolamine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[[4-(4-fluorophenoxy)phenyl]methylamino]acetaldehyde.
Reduction: Formation of 2-[[4-(4-fluorophenoxy)phenyl]methylamino]ethane.
Substitution: Formation of 2-[[4-(4-methoxyphenoxy)phenyl]methylamino]ethanol.
Aplicaciones Científicas De Investigación
2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and selectivity, while the aminoethanol moiety can facilitate interactions with hydrogen bond donors and acceptors. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[[4-(4-Methoxyphenoxy)phenyl]methylamino]ethanol
- 2-[[4-(4-Nitrophenoxy)phenyl]methylamino]ethanol
- 2-[[4-(4-Bromophenoxy)phenyl]methylamino]ethanol
Uniqueness
2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding interactions with target proteins compared to its analogs with different substituents.
Propiedades
IUPAC Name |
2-[[4-(4-fluorophenoxy)phenyl]methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c16-13-3-7-15(8-4-13)19-14-5-1-12(2-6-14)11-17-9-10-18/h1-8,17-18H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSWQVAIMWOQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCO)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
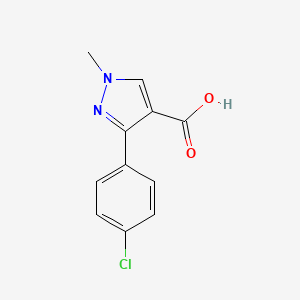
![3-phenyl-N'-[3-(tetrazol-1-yl)benzoyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B7498621.png)
![N~1~-[1,2,4]triazolo[4,3-a]pyridin-3-yl-2-(trifluoromethyl)benzamide](/img/structure/B7498626.png)

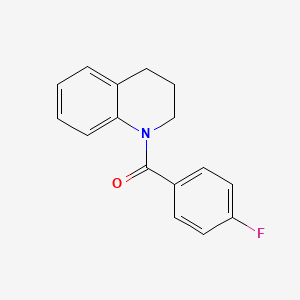
![(2S)-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7498646.png)
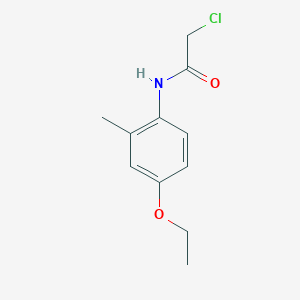
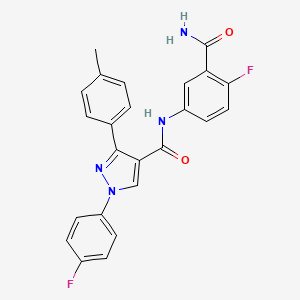
![Ethyl 4-methyl-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B7498668.png)
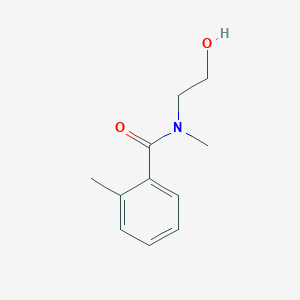

![(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B7498700.png)
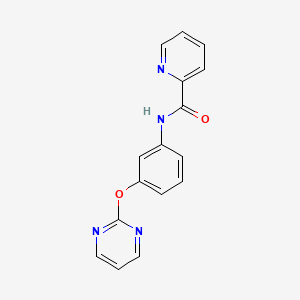
![2-(3-methyl-2-oxobenzimidazol-1-yl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7498715.png)
